molecular formula C18H15NO2S2 B5037113 (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5037113
M. Wt: 341.5 g/mol
InChI Key: FELLRGNBSVYJQO-MMPACVFLSA-N
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Description

The compound “(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone. For this specific compound, the synthesis might involve:

    Starting Materials: 2-phenylethylamine, furan-2-carbaldehyde, and α-haloketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Thiazolidinones have been studied for their antimicrobial, antifungal, and antiviral properties. This specific compound may exhibit similar biological activities, making it a potential candidate for drug development.

Medicine

Due to its potential biological activities, the compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, thiazolidinones are used in the development of agrochemicals and dyes. This compound could be investigated for similar applications.

Mechanism of Action

The mechanism of action of thiazolidinones typically involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinones such as:

Uniqueness

The uniqueness of the compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the furan ring and the phenylethyl group may impart unique properties compared to other thiazolidinones.

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c20-17-16(10-4-8-15-9-5-13-21-15)23-18(22)19(17)12-11-14-6-2-1-3-7-14/h1-10,13H,11-12H2/b8-4+,16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELLRGNBSVYJQO-MMPACVFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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